Timololmaleat

Übersicht

Beschreibung

Timololmaleat ist ein nicht-selektiver Beta-Adrenorezeptor-Antagonist. Es wird häufig zur Behandlung von erhöhtem Augeninnendruck bei Patienten mit okulärer Hypertonie oder Offenwinkelglaukom eingesetzt. This compound wird auch in Tablettenform zur Behandlung von Bluthochdruck und zur Vorbeugung von Migränekopfschmerzen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Timololmaleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Referenzverbindung in verschiedenen analytischen Techniken verwendet, darunter Hochleistungsflüssigchromatographie und Kapillarelektrophorese . In der Biologie wird this compound verwendet, um die Auswirkungen von Beta-Adrenorezeptor-Antagonisten auf zelluläre Prozesse und Signalwege zu untersuchen .

In der Medizin wird this compound ausgiebig auf seine therapeutischen Wirkungen bei der Behandlung von Glaukom, Bluthochdruck und Migräne untersucht. Es wird auch bei der Entwicklung neuer Arzneimittelabgabesysteme verwendet, wie z. B. Retardformulierungen und Augengels . In der pharmazeutischen Industrie wird this compound als Standard für die Qualitätskontrolle und Stabilitätstests von Beta-Adrenorezeptor-Antagonisten verwendet .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es Beta-Adrenorezeptoren im Herzen, der glatten Gefäßmuskulatur und der glatten Bronchialmuskulatur blockiert. Durch den Wettbewerb mit adrenergen Neurotransmittern um die Bindung an diese Rezeptoren reduziert this compound den sympathischen Ausfluss, was zu einer Abnahme der Herzfrequenz, des Blutdrucks und des Augeninnendrucks führt .

Zu den molekularen Zielstrukturen von this compound gehören Beta-1- und Beta-2-Adrenorezeptoren. Die an seinem Wirkmechanismus beteiligten Wege umfassen die Hemmung der Produktion von zyklischem Adenosinmonophosphat (cAMP) und die anschließende Reduktion des intrazellulären Kalziumspiegels .

Wirkmechanismus

Mode of Action

Timolol maleate competes with adrenergic neurotransmitters for binding to its primary targets . By blocking these receptors, it inhibits the action of catecholamines (such as adrenaline and noradrenaline), which are hormones that stimulate the heart and other parts of the cardiovascular system. This results in a decrease in heart rate, cardiac output, and blood pressure .

Biochemical Pathways

It is known that the drug can influence the production of aqueous humor in the eye, thereby reducing intraocular pressure . In addition, timolol maleate has been found to increase the expression of certain matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix . This could potentially contribute to a decrease in the aqueous humor outflow facility .

Pharmacokinetics

Timolol maleate is metabolized in the liver by the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . Approximately 15-20% of a dose undergoes first-pass metabolism . Despite its relatively low first-pass metabolism, timolol is 90% metabolized . The drug is excreted mainly by the kidneys .

Action Environment

The action of timolol maleate can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s hepatic or renal function . Additionally, the pH of the environment can influence the peak potential and magnitude of the drug’s reduction peak

Biochemische Analyse

Biochemical Properties

Timolol Maleate interacts with beta-adrenergic receptors, which are proteins that bind to hormones called catecholamines . When catecholamines bind to these receptors, it causes the heart to beat harder and faster . Timolol Maleate blocks these receptors, helping the heart beat more slowly .

Cellular Effects

Timolol Maleate has a significant impact on various types of cells and cellular processes. It reduces blood pressure by blocking adrenergic receptors and decreasing sympathetic outflow .

Molecular Mechanism

Timolol Maleate exerts its effects at the molecular level by blocking both beta 1 - and beta 2 -adrenergic receptors . This blocking action helps the heart beat more slowly and reduces blood pressure .

Temporal Effects in Laboratory Settings

The effects of Timolol Maleate have been observed over time in laboratory settings. Studies have shown that it reduces intraocular pressure in treated and contralateral eyes, supporting its use for the treatment of glaucoma in cats . In addition, the treated eye becomes miotic .

Dosage Effects in Animal Models

The effects of Timolol Maleate vary with different dosages in animal models. For instance, it has been used for the management of hypertension in animals . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available resources.

Metabolic Pathways

Timolol Maleate is involved in metabolic pathways. It is extensively metabolized in the liver via the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . About 15-20% of a dose undergoes first-pass metabolism .

Transport and Distribution

Timolol Maleate is transported and distributed within cells and tissues. It is absorbed systemically, with about 90% absorbed from the gastrointestinal tract and 50% reaching the systemic circulation . Some systemic absorption also occurs from topical application .

Vorbereitungsmethoden

Timololmaleat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Timololbases mit Maleinsäure unter Bildung des Maleatsalzes. Die Reaktionsbedingungen beinhalten typischerweise das Lösen von Timololbases in einem geeigneten Lösungsmittel, wie z. B. Ethanol, und die anschließende Zugabe von Maleinsäure zu der Lösung. Das Gemisch wird gerührt und erhitzt, um die Reaktion zu fördern, was zur Bildung von this compound führt .

Industrielle Produktionsmethoden für this compound beinhalten häufig die großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen. Der Prozess kann zusätzliche Schritte für die Reinigung und Qualitätskontrolle beinhalten, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Timololmaleat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Beispielsweise kann die Oxidation von this compound zur Bildung von Hydroxymetaboliten führen, während Reduktionsreaktionen zur Bildung von reduzierten Derivaten führen können. Substitutionsreaktionen können an verschiedenen Stellen am Timolol-Molekül auftreten, was zur Bildung verschiedener substituierter Produkte führt .

Vergleich Mit ähnlichen Verbindungen

Timololmaleat ähnelt anderen nicht-selektiven Beta-Adrenorezeptor-Antagonisten wie Propranolol, Nadolol und Pindolol. this compound ist einzigartig in seiner Fähigkeit, den Augeninnendruck effektiv zu senken, was es zu einer bevorzugten Behandlung für Glaukom macht .

Andere ähnliche Verbindungen sind:

- Propranolol: Wird zur Behandlung von Bluthochdruck, Angina pectoris und Arrhythmien eingesetzt.

- Nadolol: Wird zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt.

- Pindolol: Wird zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt .

Die einzigartigen Eigenschaften von this compound, wie z. B. seine hohe Wirksamkeit bei der Senkung des Augeninnendrucks und seine Verwendung in ophthalmischen und systemischen Formulierungen, unterscheiden es von anderen Beta-Adrenorezeptor-Antagonisten .

Eigenschaften

CAS-Nummer |

26921-17-5 |

|---|---|

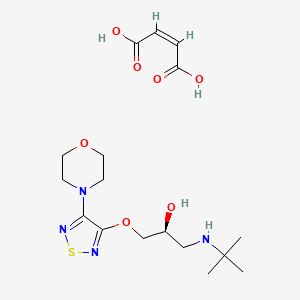

Molekularformel |

C17H28N4O7S |

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1 |

InChI-Schlüssel |

WLRMANUAADYWEA-PBBCPHEYSA-N |

SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |

Key on ui other cas no. |

60469-65-0 26921-17-5 |

Piktogramme |

Irritant; Health Hazard |

Verwandte CAS-Nummern |

33305-95-2 26921-17-5 (maleate (1:1) salt) 26839-75-8 (Parent) |

Synonyme |

(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)- Blocadren L 714,465 L-714,465 L714,465 MK 950 MK-950 MK950 Optimol Timacar Timolol Timolol Hemihydrate Timolol Maleate Timolol Maleate, (1:1) Salt Timoptic Timoptol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Timolol Maleate exert its therapeutic effect?

A1: Timolol Maleate is a non-selective beta-adrenergic receptor blocker. [] It binds to beta-adrenergic receptors, primarily in the eye, blocking the action of neurotransmitters like epinephrine and norepinephrine. This blockage reduces the production of aqueous humor, thereby lowering intraocular pressure (IOP). []

Q2: What are the downstream effects of Timolol Maleate binding to beta-adrenergic receptors?

A2: Besides reducing aqueous humor production, Timolol Maleate can also affect heart rate and bronchial smooth muscle. [] While these systemic effects are generally undesirable, they highlight the compound's systemic absorption and potential for off-target effects.

Q3: What is the molecular formula and weight of Timolol Maleate?

A3: The provided abstracts do not explicitly mention the molecular formula and weight of Timolol Maleate. This information can be easily obtained from publicly available chemical databases like PubChem.

Q4: How stable is Timolol Maleate in ophthalmic solutions?

A5: The stability of Timolol Maleate in ophthalmic solutions can be affected by factors like pH and the presence of preservatives. One study found that Timolol Maleate penetration into the aqueous humor was highest in solutions with a pH close to 6.8. []

Q5: Are there any concerns regarding the compatibility of Timolol Maleate with certain preservatives?

A6: Benzalkonium chloride (BAC), a common preservative in eye drops, is known to cause corneal damage. [, ] Several studies investigated the impact of adding substances like mannitol or sericin to Timolol Maleate eye drops containing BAC, aiming to mitigate BAC-induced corneal damage. [, ]

Q6: Does Timolol Maleate exhibit any catalytic properties?

A6: The provided research primarily focuses on Timolol Maleate's therapeutic applications as a beta-blocker. There is no mention of catalytic properties or applications in these studies.

Q7: Have computational methods been used to study Timolol Maleate?

A7: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for Timolol Maleate.

Q8: How do structural modifications of Timolol Maleate impact its activity and potency?

A8: The research primarily focuses on Timolol Maleate itself and does not explore the effects of structural modifications on its activity, potency, or selectivity.

Q9: What formulation strategies have been investigated to improve the stability or bioavailability of Timolol Maleate?

A9: Several studies investigated alternative formulations to enhance the therapeutic delivery of Timolol Maleate. These include:

- Liposomes: One study explored the use of liposomes to improve the corneal permeability of Timolol Maleate. []

- Ocuserts: Researchers formulated ocuserts using a cross-linked gelatin polymer to achieve sustained release of Timolol Maleate. []

- Microemulsions: A study investigated the potential of water/oil microemulsions for extending the duration of IOP reduction with Timolol Maleate. []

- Solid Lipid Nanoparticles: Researchers optimized and prepared transdermal patches incorporating Timolol Maleate-loaded solid lipid nanoparticles to enhance topical permeability. []

Q10: How is Timolol Maleate absorbed and metabolized?

A12: Timolol Maleate is well-absorbed following topical ocular administration and undergoes significant first-pass metabolism in the liver. [] It is primarily metabolized by the cytochrome P450 enzyme CYP2D6. []

Q11: Does genetic variation in CYP2D6 affect the safety of Timolol Maleate?

A13: One study investigated the impact of CYP2D64 and CYP2D610 polymorphisms on the safety of Timolol Maleate treatment in glaucoma patients. [] They found an association between specific genotypes and an increased risk of bradycardia and prolonged PQ interval, highlighting the importance of genetic factors in Timolol Maleate response.

Q12: What preclinical models have been used to evaluate the efficacy of Timolol Maleate?

A12: Researchers have employed various models to assess Timolol Maleate, including:

- Rabbit corneal organ culture: Used to evaluate the toxicity of Timolol Maleate and its preservative, BAC, on corneal epithelia. []

- Goat cornea permeation studies: Employed to assess the transcorneal permeation of Timolol Maleate from different formulations. []

- Rabbit models of glaucoma: Used to evaluate the IOP-lowering effects of Timolol Maleate formulations, such as ocuserts and microemulsions. [, ]

Q13: Are there known mechanisms of resistance to Timolol Maleate?

A13: The provided research focuses on Timolol Maleate's efficacy and safety, but it does not delve into mechanisms of resistance or cross-resistance.

Q14: What are the potential side effects associated with Timolol Maleate use?

A14: The provided abstracts highlight certain side effects associated with Timolol Maleate use, primarily focusing on:

- Corneal damage: Several studies investigated the potential of Timolol Maleate formulations, particularly those containing BAC, to induce corneal damage. [, , ]

- Systemic effects: Timolol Maleate, being a non-selective beta-blocker, can potentially cause systemic side effects like bradycardia and bronchospasm. [] One study specifically examined the impact of CYP2D6 polymorphisms on these effects. []

Q15: What drug delivery strategies have been explored for Timolol Maleate?

A15: Various drug delivery strategies have been investigated to enhance the therapeutic efficacy and patient compliance associated with Timolol Maleate, including:

- Liposomes: Aimed at improving corneal permeability and drug delivery to the target site. []

- Ocuserts: Designed for sustained drug release, reducing the frequency of administration and potentially enhancing patient compliance. []

- Microemulsions: Developed to extend the duration of IOP reduction, thereby improving patient compliance and potentially minimizing systemic side effects. []

- Transdermal patches: Formulated with solid lipid nanoparticles to enhance the topical permeability of Timolol Maleate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.